methyl N-phenyl-N-(phenylsulfonyl)glycinate

ADME prediction Lipophilicity Drug-likeness

Methyl N-phenyl-N-(phenylsulfonyl)glycinate (CAS 92851-64-4; molecular formula C₁₅H₁₅NO₄S; MW 305.35 g/mol; IUPAC name methyl 2-(N-phenylbenzenesulfonamido)acetate) is a sulfonamide-functionalized glycine derivative belonging to the N-aryl-N-(arylsulfonyl)glycine ester class. Its core structure combines a benzenesulfonyl-protected nitrogen, an N-phenyl substituent, and a methyl ester terminus, making it a versatile synthetic intermediate.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 92851-64-4
Cat. No. B2479628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-phenyl-N-(phenylsulfonyl)glycinate
CAS92851-64-4
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO4S/c1-20-15(17)12-16(13-8-4-2-5-9-13)21(18,19)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyRREBSMVTYUWGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-Phenyl-N-(phenylsulfonyl)glycinate (CAS 92851-64-4) – Structural Identity and Procurement Baseline for Research-Grade Sulfonamidoacetate Esters


Methyl N-phenyl-N-(phenylsulfonyl)glycinate (CAS 92851-64-4; molecular formula C₁₅H₁₅NO₄S; MW 305.35 g/mol; IUPAC name methyl 2-(N-phenylbenzenesulfonamido)acetate) is a sulfonamide-functionalized glycine derivative belonging to the N-aryl-N-(arylsulfonyl)glycine ester class . Its core structure combines a benzenesulfonyl-protected nitrogen, an N-phenyl substituent, and a methyl ester terminus, making it a versatile synthetic intermediate . The compound is widely available from multiple specialty chemical suppliers at standard research purity (typically 95–98%) for use in organic synthesis, medicinal chemistry building-block programmes, and pharmaceutical intermediate supply chains .

Why In-Class Sulfonamidoacetate Esters Are Not Interchangeable with Methyl N-Phenyl-N-(phenylsulfonyl)glycinate


Within the N-(phenylsulfonyl)glycinate family, seemingly minor structural variations — the presence or absence of an N-phenyl substituent, the choice of ester alkyl group, or ring substitution pattern — produce substantial differences in lipophilicity, hydrogen-bonding capacity, steric profile, and ultimately their suitability for specific synthetic transformations and biological target engagement . The most frequently encountered close analog, N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7), lacks the critical N-phenyl group that confers enhanced lipophilicity (LogP ≈ 2.05 for the target compound versus approximately 0.87 consensus LogP for the des-phenyl analog) and increased steric bulk . Substitution of the ester terminus from methyl to ethyl (CAS 94460-96-5) further alters physicochemical properties, solubility, and reactivity profiles . Generic substitution without considering these quantifiable differences can compromise reaction outcomes, reduce intermediate stability, or divert a synthesis pathway away from the intended patent-protected molecular space [1].

Quantitative Differentiation Evidence for Methyl N-Phenyl-N-(phenylsulfonyl)glycinate Versus Closest Structural Analogs


Lipophilicity Advantage: LogP Differential Versus Des-Phenyl Analog N-(Phenylsulfonyl)glycine Methyl Ester

Methyl N-phenyl-N-(phenylsulfonyl)glycinate exhibits a computed LogP of 2.0549, whereas the des-phenyl analog N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) shows a consensus Log Po/w of approximately 0.87 across five computational methods . This approximately 2.4-fold difference in predicted partition coefficient indicates that the N-phenyl substituent significantly increases lipophilicity, placing the target compound in a more favorable LogP range (1–3) for passive membrane permeability and central nervous system (CNS) exposure potential compared with the des-phenyl analog .

ADME prediction Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count: Reduced HBA Profile Relative to Des-Phenyl Analog

Methyl N-phenyl-N-(phenylsulfonyl)glycinate possesses four hydrogen-bond acceptors (HBA = 4), whereas the des-phenyl analog N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) possesses five hydrogen-bond acceptors (HBA = 5) . This reduction of one HBA arises from the replacement of a sulfonamide NH proton (present in the des-phenyl analog) with an N-phenyl substituent . A lower HBA count is generally associated with improved passive membrane permeability, as each hydrogen bond formed with water must be desolvated before the molecule can partition into the lipid bilayer [1].

Drug design Permeability Hydrogen bonding

Patent Space Specificity: Structural Match to N-Phenyl-N-(phenylsulfonyl)glycine Scaffold in B1 Bradykinin Antagonist Patents

The core N-phenyl-N-(phenylsulfonyl)glycine scaffold — from which methyl N-phenyl-N-(phenylsulfonyl)glycinate is directly derived by methyl esterification — is explicitly claimed and exemplified in patent families covering N-(phenylsulfonyl)glycine derivatives as bradykinin B1 receptor antagonists for the treatment of pain, hyperalgesia, and major algesia [1][2]. By contrast, the simpler des-phenyl analog N-(phenylsulfonyl)glycine (lacking the N-phenyl substituent) is not a subject of these therapeutic-use patent claims [2]. While the methyl ester itself is a synthetic intermediate rather than an active pharmaceutical ingredient, procurement of this specific ester ensures alignment with the patented synthetic routes leading to pharmacologically active N-phenyl-N-(phenylsulfonyl)glycine derivatives, which is critical for freedom-to-operate considerations and for reproducing literature syntheses of B1 antagonist lead compounds [1].

Bradykinin B1 antagonist Pain therapeutics Patent landscape

Structure-Activity Relationship Relevance: N-Phenyl Substitution Enhances Aldose Reductase Inhibitory Potency in Analogous Glycine Series

In a systematic SAR study of N-(phenylsulfonyl)glycine derivatives evaluated in a rat lens aldose reductase assay, N-(phenylsulfonyl)-N-phenylglycines (series 5) — which share the N-phenyl-N-(phenylsulfonyl) substitution pattern with the target compound — displayed greater inhibitory activity than the corresponding N-(phenylsulfonyl)glycines (series 1) lacking the N-phenyl group [1]. The study authors concluded that N-phenyl substitution enhances affinity for aldose reductase, with several derivatives of series 5 showing superior inhibitory potency relative to the unsubstituted glycine counterparts [1]. Although the target compound is the methyl ester rather than the free carboxylic acid, this SAR finding supports the hypothesis that the N-phenyl substitution present in methyl N-phenyl-N-(phenylsulfonyl)glycinate is a pharmacologically relevant structural feature.

Aldose reductase inhibition SAR N-phenyl substitution

Molecular Weight Differential: Intermediate MW for Balanced Physicochemical Profile in CNS Drug-Like Space

Methyl N-phenyl-N-(phenylsulfonyl)glycinate has a molecular weight of 305.35 g/mol, positioning it well within the upper range of the CNS drug-like chemical space (MW ≤ 400 g/mol per the CNS MPO desirability score) [1]. Its closest analogs span a range: the des-phenyl analog N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) is significantly lighter at 229.25 g/mol, while the ethyl ester analog ethyl N-phenyl-N-(phenylsulfonyl)glycinate (CAS 94460-96-5) is heavier at 319.38 g/mol . The target compound occupies an intermediate position, offering greater structural complexity and potential for specific target interactions compared to the des-phenyl ester, while remaining lighter and potentially more permeable than the ethyl ester congener .

Drug-likeness CNS MPO Molecular weight

Polar Surface Area: Optimized TPSA for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of methyl N-phenyl-N-(phenylsulfonyl)glycinate is 63.68 Ų, which falls within the established TPSA threshold of < 90 Ų associated with favorable blood-brain barrier (BBB) penetration [1]. By contrast, the des-phenyl analog N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) has a TPSA of 80.85 Ų, which is 27% higher and approaches the upper boundary for BBB-permeable compounds . The lower TPSA of the target compound arises from the elimination of the sulfonamide NH hydrogen-bond donor present in the des-phenyl analog, replaced by an N-phenyl group that contributes minimal additional polar surface area while adding lipophilic bulk . This TPSA advantage supports the use of the target compound as a preferred intermediate when the downstream target profile requires CNS exposure .

Blood-brain barrier CNS penetration TPSA

Procurement-Relevant Application Scenarios for Methyl N-Phenyl-N-(phenylsulfonyl)glycinate Based on Quantitative Differentiation Evidence


Bradykinin B1 Receptor Antagonist Lead Optimisation Programmes

Medicinal chemistry teams developing bradykinin B1 receptor antagonists for pain and hyperalgesia indications should procure methyl N-phenyl-N-(phenylsulfonyl)glycinate (CAS 92851-64-4) rather than the simpler N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7). The N-phenyl substitution is essential for maintaining fidelity to the patented scaffold exemplified in WO2002053516A2 and US7858618, where this substitution pattern is a core structural feature of pharmacologically active B1 antagonists [1]. Using the des-phenyl analog would synthesise compounds outside the claimed therapeutic IP space, reducing their relevance for patent-protected drug discovery programmes [1][2].

CNS-Penetrant Probe and Lead Design Requiring Optimised BBB Permeability

When designing sulfonamide-based chemical probes or leads intended to achieve central nervous system exposure, the target compound's TPSA of 63.68 Ų (versus 80.85 Ų for the des-phenyl analog) and LogP of 2.05 (versus consensus LogP ~0.87) provide a dual physicochemical advantage consistent with empirical BBB permeability guidelines [1][2]. Procurement of methyl N-phenyl-N-(phenylsulfonyl)glycinate as a synthetic intermediate ensures that downstream elaborated compounds inherit a scaffold pre-optimised for the TPSA < 90 Ų and LogP 1–3 ranges associated with favourable brain exposure [1].

Aldose Reductase Inhibitor SAR Exploration and Diabetic Complication Research

Research groups investigating aldose reductase inhibitors for diabetic complications should select methyl N-phenyl-N-(phenylsulfonyl)glycinate as a synthetic precursor, given the published SAR evidence that N-phenyl substitution on the N-(phenylsulfonyl)glycine scaffold enhances aldose reductase inhibitory potency compared with unsubstituted glycine analogs [1]. The methyl ester form provides a convenient protected intermediate that can be hydrolysed to the active free acid or further derivatised, while the N-phenyl group — shown to improve target affinity in the rat lens aldose reductase assay — is pre-installed [1].

Parallel Synthesis and Library Production Requiring Intermediate MW and Balanced Physicochemical Profile

For high-throughput synthesis and library production workflows targeting drug-like chemical space, the target compound's intermediate molecular weight (305.35 g/mol) and HBA count (4) offer a balanced profile compared with the lighter but polar des-phenyl analog (MW 229.25; HBA 5) and the heavier ethyl ester analog (MW 319.38) [1][2]. This intermediate positioning reduces the risk of synthesising compound libraries that are either too polar to cross membranes or too large to comply with lead-likeness criteria, making it the most versatile building block for diversity-oriented synthesis [1].

Quote Request

Request a Quote for methyl N-phenyl-N-(phenylsulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.